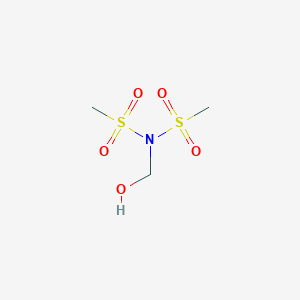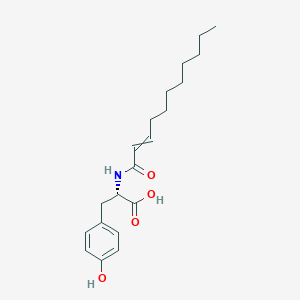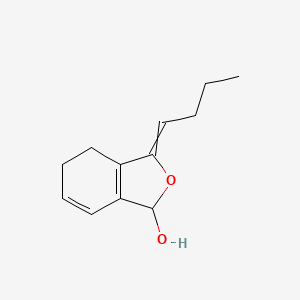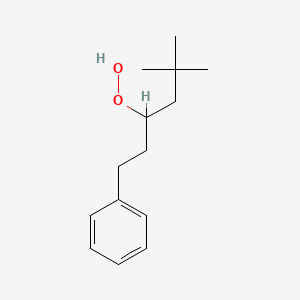
1,7-Bis(2-bromophenyl)-4-nitroheptane-1,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Bis(2-bromophenyl)-4-nitroheptane-1,7-dione is an organic compound characterized by the presence of bromine, nitro, and ketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(2-bromophenyl)-4-nitroheptane-1,7-dione typically involves multi-step organic reactions. One common method includes the bromination of phenyl rings followed by the introduction of nitro groups and the formation of the heptane-1,7-dione backbone. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Bis(2-bromophenyl)-4-nitroheptane-1,7-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a suitable solvent.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,7-Bis(2-bromophenyl)-4-nitroheptane-1,7-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 1,7-Bis(2-bromophenyl)-4-nitroheptane-1,7-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can facilitate binding to certain enzymes or receptors. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,7-Bis(2-chlorophenyl)-4-nitroheptane-1,7-dione
- 1,7-Bis(2-fluorophenyl)-4-nitroheptane-1,7-dione
- 1,7-Bis(2-iodophenyl)-4-nitroheptane-1,7-dione
Uniqueness
1,7-Bis(2-bromophenyl)-4-nitroheptane-1,7-dione is unique due to the presence of bromine atoms, which can significantly influence its reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms can enhance the compound’s ability to participate in specific chemical reactions and interactions with biological targets.
Propiedades
Número CAS |
823809-85-4 |
|---|---|
Fórmula molecular |
C19H17Br2NO4 |
Peso molecular |
483.1 g/mol |
Nombre IUPAC |
1,7-bis(2-bromophenyl)-4-nitroheptane-1,7-dione |
InChI |
InChI=1S/C19H17Br2NO4/c20-16-7-3-1-5-14(16)18(23)11-9-13(22(25)26)10-12-19(24)15-6-2-4-8-17(15)21/h1-8,13H,9-12H2 |
Clave InChI |
NMXGOAXNRLXSOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)CCC(CCC(=O)C2=CC=CC=C2Br)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-5-[methyl(phenyl)amino]-5-oxopentanoic acid](/img/structure/B14223816.png)
![(2S)-2-[Hydroxy(phenyl)amino]propanal](/img/structure/B14223826.png)
![2-[(Dimethylcarbamothioyl)sulfanyl]-2-methylbutanoic acid](/img/structure/B14223833.png)
![2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol](/img/structure/B14223838.png)
![{[(5,5-Diiodo-3,3-dimethylpentyl)oxy]methyl}benzene](/img/structure/B14223844.png)
![N-(4-methoxyphenyl)-5-methyl-6H-indolo[2,3-b]quinolin-11-imine](/img/structure/B14223853.png)

![6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14223869.png)
![Benzamide, N-[(1R)-1-(trifluoromethyl)-3-butenyl]-](/img/structure/B14223873.png)


![Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-](/img/structure/B14223905.png)


